molecular formula C17H12N4OS B2540492 3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol CAS No. 2470437-79-5

3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol

Cat. No.: B2540492
CAS No.: 2470437-79-5
M. Wt: 320.37
InChI Key: CIGBFKHTDQHZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol is a compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group. The structure of this compound includes a triazolo-pyridazine core, which is known for its diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its antiproliferative and cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of 3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival. The compound binds to the ATP-binding site of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.

    Triazolo[4,3-a]pyrazine derivatives: Studied for their antibacterial activity.

    Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Known for their energetic material properties .

Uniqueness

3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol is unique due to its dual inhibitory activity against c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its structure allows for specific interactions with target enzymes, leading to potent biological effects .

Properties

IUPAC Name

3-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-13-7-4-8-14(11-13)23-16-10-9-15-18-19-17(21(15)20-16)12-5-2-1-3-6-12/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGBFKHTDQHZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC4=CC=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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